molecular formula C24H23N5O4 B2427998 N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(3-methylphenyl)urea CAS No. 1207009-90-2

N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(3-methylphenyl)urea

Cat. No. B2427998
M. Wt: 445.479
InChI Key: HLVFZTAEFWOUNR-UHFFFAOYSA-N
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Description

N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(3-methylphenyl)urea is a synthetic compound that has been extensively studied for its biological activities. This compound is also known as BIX-01294 and is a potent inhibitor of histone lysine methyltransferase G9a. The inhibition of G9a leads to the reduction of H3K9me2, which is a repressive histone mark, thereby activating transcription of genes involved in cell differentiation, apoptosis, and DNA repair.

Scientific Research Applications

Antimicrobial Activity

N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(3-methylphenyl)urea and related compounds have been studied for their antimicrobial properties. A study by Reddy, Reddy, & Raju (2003) found that these compounds exhibit significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, compared to their antifungal activity.

Anticancer Activity

Research has also explored the anticancer potential of similar compounds. Mustafa, Perveen, & Khan (2014) synthesized urea derivatives including N-mesityl-N'-(3-methylphenyl)urea, which showed in vitro anticancer activity with an IC50 value of 78.28±1.2 μM, indicating potential as therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Biochemical Applications

These compounds have been used in biochemical studies as well. For example, Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin (2010) reported on a compound with strong anticancer activity in several assays and cell lines, highlighting its potential for clinical trials (Nammalwar et al., 2010).

Plant Growth Regulation

Enzyme Inhibition

These compounds have been investigated for enzyme inhibition properties. Avdeenko, Konovalova, & Yakymenko (2020) synthesized derivatives of 2,3-dimethylindole that exhibited activities such as enzyme inhibition, which could be beneficial in various medical applications (Avdeenko, Konovalova, & Yakymenko, 2020).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-31-19-10-7-18(8-11-19)29-23(17-5-4-12-25-14-17)22(27-28-29)24(30)26-15-16-6-9-20(32-2)13-21(16)33-3/h4-14H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFZTAEFWOUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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